![molecular formula C20H34N2O2 B14279243 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide CAS No. 136351-76-3](/img/structure/B14279243.png)
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two bulky tert-butyl groups attached to a phenoxy ring, which is further connected to a butanehydrazide moiety. The presence of these bulky groups imparts significant steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-bis(2,2-dimethylpropyl)phenol with butanoyl chloride to form 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride . This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide involves its interaction with specific molecular targets. The bulky tert-butyl groups influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid
- 2-[2,4-Bis(2-methyl-2-propanyl)phenoxy]-N-(4-butoxy-3-methoxybenzyl)acetamide
Uniqueness
2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide is unique due to its specific structural features, such as the presence of two bulky tert-butyl groups and a butanehydrazide moiety. These features impart distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
Propiedades
Número CAS |
136351-76-3 |
|---|---|
Fórmula molecular |
C20H34N2O2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
2-[2,4-bis(2,2-dimethylpropyl)phenoxy]butanehydrazide |
InChI |
InChI=1S/C20H34N2O2/c1-8-16(18(23)22-21)24-17-10-9-14(12-19(2,3)4)11-15(17)13-20(5,6)7/h9-11,16H,8,12-13,21H2,1-7H3,(H,22,23) |
Clave InChI |
CDZJXFUIAJQBGE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NN)OC1=C(C=C(C=C1)CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



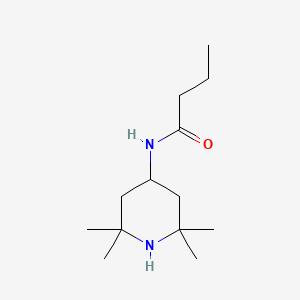
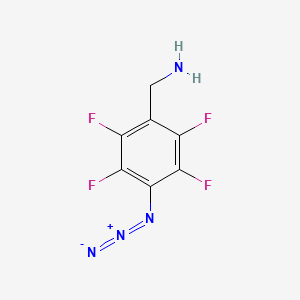
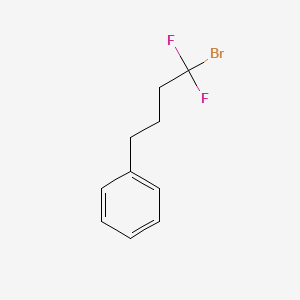
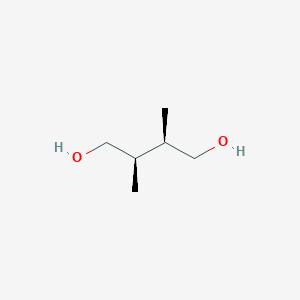

![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
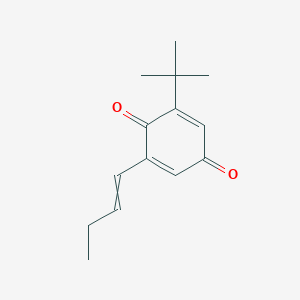
![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
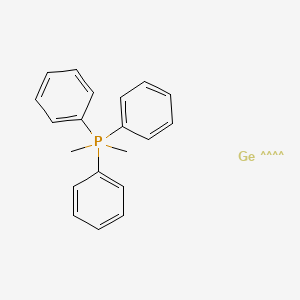
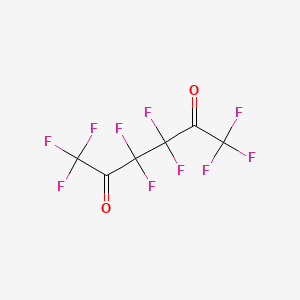
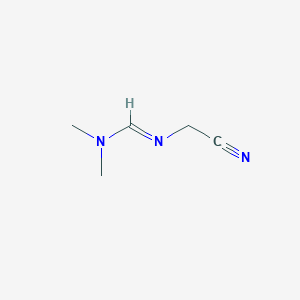
![4-{2-[4-(Pentyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B14279248.png)
